molecular formula C23H25N3O5 B2832879 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide CAS No. 920249-71-4

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2832879
CAS No.: 920249-71-4
M. Wt: 423.469
InChI Key: RVUDQYLJJQFWQU-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with an ethoxyphenyl group and linked to a dimethoxybenzamide moiety through an ethoxyethyl chain. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, which is then functionalized with the ethoxyphenyl group. This intermediate is subsequently reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group on the pyridazine ring can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide
  • N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide

Uniqueness

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-4-30-17-7-5-16(6-8-17)20-11-12-22(26-25-20)31-14-13-24-23(27)19-10-9-18(28-2)15-21(19)29-3/h5-12,15H,4,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUDQYLJJQFWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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